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molecular formula C6H7ClN4O3S B8490932 6-Chloropurine methanesulfonate CAS No. 88166-56-7

6-Chloropurine methanesulfonate

Cat. No. B8490932
M. Wt: 250.66 g/mol
InChI Key: JPRSQQXDMHHMFI-UHFFFAOYSA-N
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Patent
US04405781

Procedure details

To 15 ml of water there were added 5 g of 6-chloropurine methansulfonate with vigorous stirring. After stirring for 15 minutes at room temperature the mixture was allowed to stand in a freezer for 1 hour after which the light yellow precipitate which formed was collected by filtration. The filter cake was washed with 5 ml of ice water and dried in a vacuum oven at 55° C. to give 2.6 g (84% yield) of 6-chloropurine, λ max (H2O)=265 nm, ε=9.22×103.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[Cl:6][C:7]1[N:15]=[CH:14][N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2>O>[Cl:6][C:7]1[N:15]=[CH:14][N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)O.ClC1=C2NC=NC2=NC=N1
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand in a freezer for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after which the light yellow precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with 5 ml of ice water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 55° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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